molecular formula C23H22BrN3O2 B7690165 5-(4-benzylpiperazine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one

5-(4-benzylpiperazine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one

Cat. No. B7690165
M. Wt: 452.3 g/mol
InChI Key: UBBPRUXYILJSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-benzylpiperazine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the pyrroloquinoline family, which has been found to exhibit a range of biological activities. In

Mechanism of Action

The mechanism of action of 5-(4-benzylpiperazine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication. Additionally, it has been suggested that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-(4-benzylpiperazine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic effects in animal models, suggesting that it may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-benzylpiperazine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one in lab experiments is its potential to exhibit antitumor activity. This makes it a potential candidate for cancer research studies. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research involving 5-(4-benzylpiperazine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one. One direction is to further investigate its mechanism of action, which may provide insight into its potential applications in scientific research. Another direction is to explore its potential applications in the treatment of various diseases, including cancer and inflammatory diseases. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 5-(4-benzylpiperazine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one involves a multi-step process. The initial step involves the reaction of 4-benzylpiperazine with ethyl 2-bromoacetate to form 5-(4-benzylpiperazine-1-carbonyl)-2-bromo-1-ethyl-1H-pyrrolo[3,2,1-ij]quinoline-6(2H)-one. This intermediate is then reacted with sodium hydride and 1,3-dibromo-5,5-dimethylhydantoin to form the final product, 5-(4-benzylpiperazine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one.

Scientific Research Applications

5-(4-benzylpiperazine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one has shown potential applications in scientific research. This compound has been found to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, it has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

10-(4-benzylpiperazine-1-carbonyl)-6-bromo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN3O2/c24-18-12-17-6-7-27-15-20(22(28)19(13-18)21(17)27)23(29)26-10-8-25(9-11-26)14-16-4-2-1-3-5-16/h1-5,12-13,15H,6-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBPRUXYILJSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(C(=O)C3=CC(=CC1=C32)Br)C(=O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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